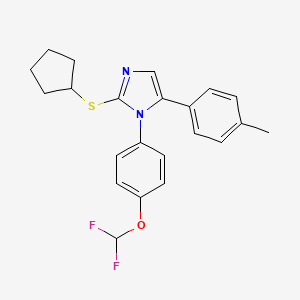

2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole

Description

This compound features a 1H-imidazole core substituted at positions 1, 2, and 4. The 1-position is occupied by a 4-(difluoromethoxy)phenyl group, providing moderate electron-withdrawing effects. The 2-position contains a cyclopentylthioether moiety, contributing steric bulk and lipophilicity. At the 5-position, a p-tolyl (4-methylphenyl) group introduces electron-donating properties. The molecular formula is estimated as C21H20F2N2OS, with a molecular weight of approximately 394.5 g/mol.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N2OS/c1-15-6-8-16(9-7-15)20-14-25-22(28-19-4-2-3-5-19)26(20)17-10-12-18(13-11-17)27-21(23)24/h6-14,19,21H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSSAYVTGFIMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of an ammonium salt.

Introduction of the Cyclopentylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopentylthiol.

Attachment of the Difluoromethoxyphenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a difluoromethoxyphenyl boronic acid or halide.

Addition of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the aromatic groups, potentially leading to hydrogenation products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated derivatives of the imidazole ring or aromatic groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials with tailored properties.

Biology

In biological research, 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is being investigated for its potential as a bioactive molecule . Studies focus on its interactions with various biological targets, which could lead to insights into new therapeutic approaches. The imidazole ring's ability to interact with metal ions and participate in hydrogen bonding enhances its biological relevance.

Medicine

The medicinal chemistry field is particularly interested in this compound due to its structural features that suggest potential interactions with specific enzymes or receptors. It may serve as a candidate for developing new pharmaceuticals targeting diseases such as cancer or infections. The presence of the difluoromethoxy group might enhance its pharmacokinetic properties, making it more effective as a drug candidate.

Industry Applications

In industrial applications, this compound could be utilized in the development of new materials, such as polymers or coatings . Its unique chemical structure can impart desirable characteristics to materials, such as improved durability or specific chemical resistance.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound may enhance efficacy against resistant strains due to its unique substituents.

- Antioxidant Properties : Preliminary tests suggest that this compound may possess antioxidant capabilities, making it a candidate for further exploration in health-related applications.

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with various biological targets, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding, while the aromatic groups could engage in π-π interactions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 1, 2, and 5, affecting electronic, steric, and solubility profiles.

Electronic and Steric Effects

- Position 1 (N1 Substituent):

- Position 5 (C5 Substituent):

Biological Activity

The compound 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20F2N2S

- Molecular Weight : 344.43 g/mol

- IUPAC Name : 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole

The structure features a cyclopentylthio group, a difluoromethoxy-substituted phenyl ring, and a p-tolyl group, contributing to its unique properties and biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest it may act as an antagonist at neuropeptide Y (NPY) receptors, particularly the Y5 subtype. This is significant because NPY receptors are implicated in regulating food intake and energy homeostasis, making this compound a candidate for obesity treatment .

Key Mechanisms:

- Receptor Antagonism : The compound may inhibit the action of neuropeptide Y at the Y5 receptor, potentially reducing appetite stimulation.

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

In Vitro Studies

Research has demonstrated that derivatives of imidazole compounds exhibit varying degrees of biological activity. For instance, compounds similar to 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole have shown promise in inhibiting cell proliferation in cancer cell lines and modulating inflammatory responses .

In Vivo Studies

Animal studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Initial findings indicate that it may effectively reduce body weight in models of diet-induced obesity by modulating NPY signaling pathways .

Case Studies

- Obesity Management :

- Cancer Research :

Comparative Analysis

The table below summarizes key findings from various studies involving related imidazole compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines, followed by substitution reactions to introduce the cyclopentylthio, difluoromethoxyphenyl, and p-tolyl groups. Key steps include:

- Cyclization : Use glyoxal or formaldehyde with ammonia/amines under acidic conditions.

- Substitution : Introduce substituents via nucleophilic reactions (e.g., thiols for cyclopentylthio, halogenated reagents for aryl groups).

- Optimization : Adjust solvents (DMF, THF), bases (NaH, K₂CO₃), and temperatures (60–100°C) to enhance yield and purity. Monitor progress via TLC and characterize intermediates with NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirm molecular connectivity and substituent positions (¹H, ¹³C, ¹⁹F NMR).

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-S, C-F, aromatic C-H).

- X-ray Crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What biological activities are reported for structurally similar imidazole derivatives, and how can they guide evaluation of this compound?

- Reported Activities :

- Antimicrobial : Assess via MIC assays against bacterial/fungal strains.

- Anticancer : Evaluate cytotoxicity using MTT/WST-1 assays on cancer cell lines.

- Enzyme Inhibition : Screen against targets like cytochrome P450 or kinases.

- Guidance : Compare bioactivity with analogs (e.g., 4-bromophenyl or trifluoromethoxy variants) to identify substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating bioactivity?

- Design :

- Systematic Substitution : Synthesize derivatives with modified cyclopentylthio, difluoromethoxy, or p-tolyl groups.

- QSAR Modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, steric bulk) with activity.

- Example : Replace difluoromethoxy with methoxy to assess electron-withdrawing effects on enzyme binding .

Q. What computational strategies predict binding modes and interaction mechanisms with biological targets?

- Methods :

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with enzymes/receptors (e.g., COX-2, EGFR).

- Molecular Dynamics (MD) : Simulate binding stability over 50–100 ns trajectories.

- Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA.

Q. How should researchers resolve contradictions in reported biological data across studies?

- Approach :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).

- Control Experiments : Include positive/negative controls (e.g., doxorubicin for cytotoxicity, solvent-only for background).

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .

Q. What strategies improve aqueous solubility and stability for in vitro/in vivo studies?

- Solutions :

- Co-Solvents : Use DMSO/PEG mixtures (<1% v/v) to enhance solubility.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) for hydrolysis in biological media.

- pH Adjustment : Test stability across pH 2–8 to simulate gastrointestinal/physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.